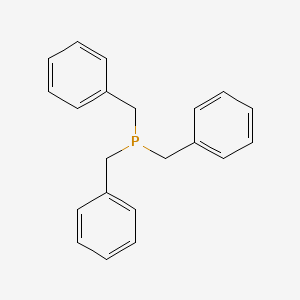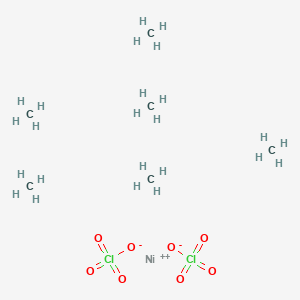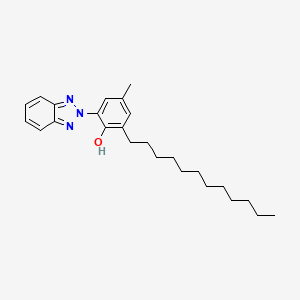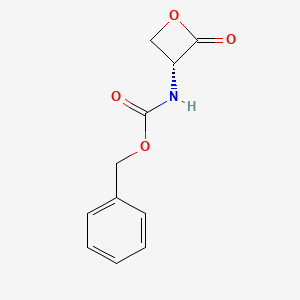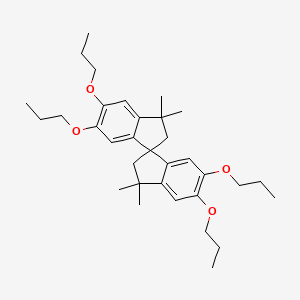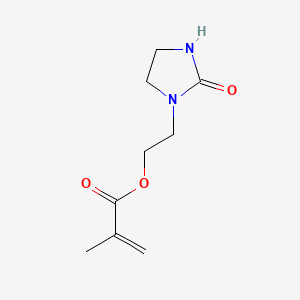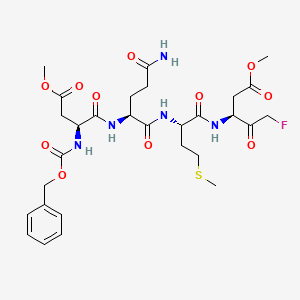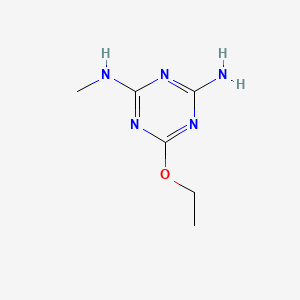
Phenacylamine
概要
説明
Phenacylamine, also known as 2-Amino-1-phenylethanone, is a compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 and is composed of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) .
Synthesis Analysis
Phenacylamine can be prepared from α-phenylethylamine . A new coupling reaction of phenacylamines with silylstannane and lithium diisopropylamide (LDA) has been reported . This reaction involves the treatment of a phenacylamine iodide with (trimethylsilyl)tributylstannane and cesium fluoride (CsF), yielding a dimerization product .
Molecular Structure Analysis
Phenacylamine has a simple molecular structure with a phenyl group attached to an ethanone group with an amino substituent . The molecular structure of Phenacylamine is influenced by the presence of the phenyl group and the amino group, which can interact with the delocalized electrons in the benzene ring .
Chemical Reactions Analysis
Phenacylamine can undergo various chemical reactions. For instance, it can participate in coupling reactions with silylstannane and lithium diisopropylamide (LDA) to form dimeric compounds .
Physical And Chemical Properties Analysis
Phenacylamine is a compound with a molecular weight of 135.16 . It has a percent composition of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) . The physical and chemical properties of Phenacylamine are influenced by its molecular structure and the presence of functional groups .
科学的研究の応用
Enology: Understanding Atypical Aging in White Wines
2-Aminoacetophenone (2-AAP) plays a significant role in the wine industry, particularly in understanding the phenomenon of atypical aging (ATA) in white wines . ATA is characterized by a rapid loss of fruity aroma and the development of unpleasant odors . Research has shown that certain white wine varieties, such as Muscat and Riesling, exhibit higher concentrations of 2-AAP, leading to a greater tendency towards ATA . The study of 2-AAP formation in wines is crucial for winemakers to control and improve the aging process and quality of white wines.
Food Science: Flavor Component in Masa Corn Flour Products
In food science, 2-Aminoacetophenone is identified as a key volatile flavor component in masa corn flour products . Its presence influences the flavor profile of these products, which is essential for consumer acceptance and product differentiation in the food industry.
Microbiology: Indicator of Pseudomonas aeruginosa
The compound is also used as an indicator for the presence of the bacterium Pseudomonas aeruginosa in culture media due to its characteristic grape-like odor . This application is particularly useful in clinical microbiology and infectious disease research, where rapid and accurate identification of pathogens is critical.
Safety and Hazards
作用機序
Target of Action
2-Aminoacetophenone, also known as Phenacylamine, is a quorum sensing (QS) molecule regulated by the bacterium Pseudomonas aeruginosa . The primary targets of 2-Aminoacetophenone are the host immune responses, which it modulates to increase the host’s ability to cope with the pathogen .
Mode of Action
The interaction of 2-Aminoacetophenone with its targets involves the modulation of key innate immune response pathways. This includes the activation of mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . Upon pretreatment with 2-aminoacetophenone, there is an attenuation of immune response activation, most likely due to the upregulation of anti-inflammatory cytokines .
Biochemical Pathways
2-Aminoacetophenone affects several biochemical pathways. It causes distinct metabolic perturbations in macrophages’ mitochondrial respiration and bioenergetics . This is attributed to a decrease in pyruvate transport into mitochondria, resulting from decreased expression of the mitochondrial pyruvate carrier (MPC1) and its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to modulate host immune responses and promote pathogen persistence .
Result of Action
The molecular and cellular effects of 2-Aminoacetophenone’s action involve dampening the inflammatory processes while increasing host survival and pathogen persistence . This concurs with its ability to signal bacteria to switch to a chronic infection mode . It also results in diminished pyruvate influx into mitochondria and consequently reduced ATP production in tolerized macrophages .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminoacetophenone. For instance, the compound is a key volatile flavor component of masa corn flour products and is responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa . .
特性
IUPAC Name |
2-amino-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOJEGTZCTHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5468-37-1 (mono-hydrochloride) | |
| Record name | Phenacylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80210206 | |
| Record name | Phenacylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Aminoacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Aminoacetophenone | |
CAS RN |
613-89-8 | |
| Record name | 2-Aminoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M571C83H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
20 °C | |
| Record name | 2-Aminoacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



